3,6-DMAD hydrochloride
CAS No.:
Cat. No.: VC16032442
Molecular Formula: C22H31N5
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31N5 |
|---|---|
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | 9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine |
| Standard InChI | InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24) |
| Standard InChI Key | UIWOQSJSDYDIQJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C |
Introduction
Chemical Identity and Structural Profile of 3,6-DMAD Hydrochloride
Molecular Composition and Physicochemical Properties
3,6-DMAD hydrochloride (Catalog No. GC34384) belongs to the acridine family, with a canonical SMILES structure represented as CN(C1=CC=C2C(N=C3C=C(C=CC3=C2NCCCN(C)C)N(C)C)=C1)C.[x HCl] . Its molecular formula, C₂₂H₃₁N₅·HCl, confers a molecular weight of 365.52 g/mol . The compound exhibits a bright yellow solid-state appearance and remains stable when stored at -20°C, though prolonged storage beyond six months requires -80°C conditions .
Table 1: Key Physicochemical Properties of 3,6-DMAD Hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 365.52 g/mol |
| Solubility (DMSO) | 25 mg/mL (68.40 mM) |
| Purity | >99.00% |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
Mechanism of Action: Targeting the IRE1α-XBP1 Pathway
Inhibition of IRE1α Oligomerization
The unfolded protein response (UPR) sensor IRE1α oligomerizes under endoplasmic reticulum (ER) stress, activating its RNase domain. 3,6-DMAD hydrochloride disrupts this process by binding to IRE1α’s kinase domain, preventing ADP-induced oligomerization. In vitro assays using 2 μM recombinant hIRE1α showed that 60 μM 3,6-DMAD reduces optical density at 500 nm by 78%, confirming oligomerization suppression .
Suppression of XBP1 Splicing and RNase Activity
By inhibiting IRE1α’s RNase function, 3,6-DMAD hydrochloride blocks XBP1 mRNA splicing, a critical step in UPR-mediated cell survival. In RPMI 8226 multiple myeloma cells, treatment with 6 μM 3,6-DMAD reduced XBP1-luciferase activity by 92% within 24 hours . This effect correlates with decreased interleukin-6 (IL-6) secretion, a cytokine pivotal for myeloma cell proliferation .
Preclinical Anticancer Efficacy
In Vitro Cytotoxicity in Multiple Myeloma Models
Dose-response studies in MM1.R and RPMI 8226 cell lines demonstrated IC₅₀ values of 3.2 μM and 2.8 μM, respectively, after 48-hour exposure . XTT viability assays revealed a 65% reduction in metabolic activity at 6 μM concentrations, accompanied by caspase-3/7 activation, indicating apoptosis induction .
In Vivo Tumor Growth Suppression
In NOD Scid mice bearing RPMI 8226 xenografts, triweekly intraperitoneal injections of 10 mg/kg 3,6-DMAD hydrochloride reduced tumor volume by 58% over 21 days compared to vehicle controls . Histopathological analysis showed necrotic regions comprising 34% of treated tumors versus 8% in controls, alongside reduced CD138⁺ plasma cell infiltration .
| Parameter | Vehicle Group | 3,6-DMAD Group | Reduction |
|---|---|---|---|
| Tumor Volume (mm³) | 892 ± 112 | 374 ± 89 | 58% |
| Necrotic Area (%) | 8 ± 2 | 34 ± 6 | 325% |
| CD138⁺ Cells per Field | 45 ± 7 | 12 ± 3 | 73% |
Comparative Analysis with Other IRE1α Inhibitors
Unlike STF-083010, which exclusively targets IRE1α RNase activity, 3,6-DMAD hydrochloride’s dual inhibition of oligomerization and enzymatic function provides broader UPR suppression . This dual mechanism reduces compensatory XBP1 activation observed with single-target inhibitors, enhancing cytotoxicity in drug-resistant myeloma cells .
Challenges and Future Directions
While 3,6-DMAD hydrochloride shows promise, its poor aqueous solubility (0.12 mg/mL in water) limits oral bioavailability . Nanoformulation strategies using PEGylated liposomes are under investigation to improve pharmacokinetics. Additionally, Phase I trials are needed to validate safety in humans, particularly regarding hepatic and renal clearance pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume